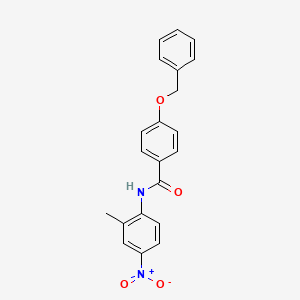
4-(benzyloxy)-N-(2-methyl-4-nitrophenyl)benzamide
Descripción general
Descripción
4-(benzyloxy)-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly known as BON and is a member of the benzamide family. The chemical structure of BON consists of a benzene ring attached to a benzamide group, which is further substituted with a benzyloxy and a nitro group.
Aplicaciones Científicas De Investigación
BON has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, BON has been evaluated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. BON has also been studied for its potential use as a fluorescent probe for detecting metal ions. In catalysis, BON has been used as a ligand for various metal catalysts, and its use has resulted in improved catalytic activity.
Mecanismo De Acción
The mechanism of action of BON is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. BON has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. By inhibiting the activity of these enzymes, BON may be able to alter the expression of certain genes, which could lead to its anti-cancer properties.
Biochemical and Physiological Effects:
BON has been shown to have both biochemical and physiological effects on the body. In biochemical studies, BON has been shown to inhibit the activity of certain enzymes, as mentioned above. In physiological studies, BON has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. BON has also been shown to have anti-inflammatory properties, which could be useful in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BON has several advantages for use in lab experiments. It is readily available in large quantities, and its synthesis method is well-established. BON is also stable under a wide range of conditions, which makes it easy to handle and store. However, BON also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are several future directions for research on BON. One area of research could be to further investigate its anti-cancer properties and determine its potential use in cancer therapy. Another area of research could be to explore its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on various enzymes in the body.
Propiedades
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15-13-18(23(25)26)9-12-20(15)22-21(24)17-7-10-19(11-8-17)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJKIQNPYDPCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




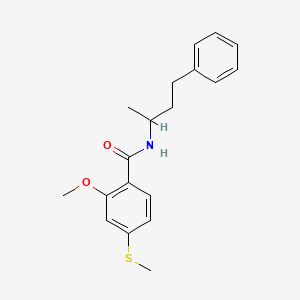
![N-{2-[4-(anilinocarbonothioyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B3981889.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3981902.png)
![methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B3981904.png)
![2-[(3-fluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3981911.png)
![5-[(1-sec-butyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3981919.png)
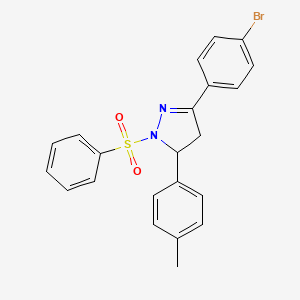
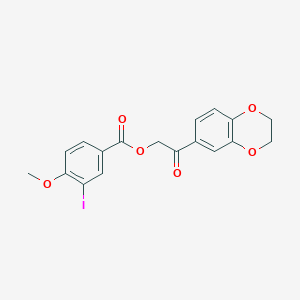
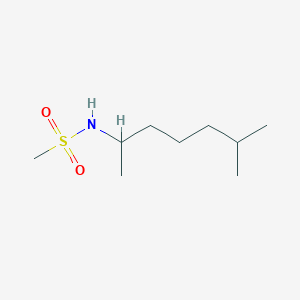
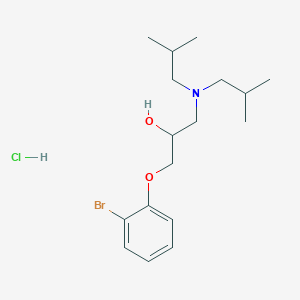
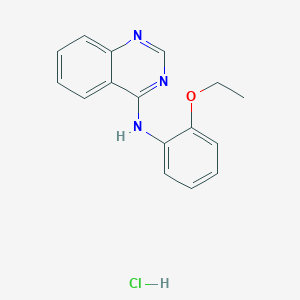
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B3981981.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3981982.png)